Naphthalene, [(R)-methylsulfinyl]-
Description
Evolution of Chiral Sulfoxides as Privileged Structures in Asymmetric Catalysis
The journey of chiral sulfoxides in asymmetric synthesis has been one of continuous development and increasing sophistication. Initially, their primary role was as chiral auxiliaries in diastereoselective reactions. nih.gov The discovery that a sulfur atom with two different organic substituents and a lone pair of electrons constitutes a stereogenic center opened up new avenues in stereoselective synthesis. illinois.edu The first optically active sulfoxide (B87167) was reported in 1926, a discovery that was pivotal in understanding the non-planar nature of the S=O bond. wiley-vch.de
Over the past few decades, there has been a significant surge in the application of chiral sulfoxides, moving beyond their role as auxiliaries to become effective ligands in asymmetric catalysis. researchgate.netnih.gov This shift is largely due to their unique attributes: the chirality is located directly at the sulfur atom, which is often in close proximity to a metal center in a catalyst, allowing for effective transfer of stereochemical information. nih.gov Furthermore, the ability of sulfoxides to coordinate to metals through either the sulfur or oxygen atom provides a level of versatility not seen in many other ligand classes. nih.gov
The development of efficient methods for the synthesis of enantiomerically pure sulfoxides has been crucial to their evolution. Key strategies include the Andersen method, which involves the reaction of a diastereomerically pure sulfinate with a Grignard reagent, and the enantioselective oxidation of prochiral sulfides. illinois.eduwiley-vch.de The latter has seen significant advancements through the use of modified Sharpless epoxidation conditions and other catalytic systems. illinois.edu These synthetic advancements have made a wide array of chiral sulfoxides accessible for various applications. illinois.edu
Chiral sulfoxides have proven their utility in a diverse range of asymmetric transformations, including carbon-carbon bond formations, reductions, and cycloadditions. researchgate.netresearchgate.net Their success is rooted in the high degree of steric differentiation they provide around the sulfur atom, which effectively controls the facial selectivity of reactions. illinois.edu
Strategic Integration of Naphthalene (B1677914) Moieties in Chiral Auxiliaries and Ligands
The incorporation of a naphthalene ring into the structure of chiral auxiliaries and ligands is a strategic design element that often enhances their performance in asymmetric synthesis. The rigid and sterically demanding nature of the naphthalene scaffold provides a well-defined and predictable chiral environment. This is particularly advantageous in controlling the stereochemical outcome of a reaction.
Naphthalene-based chiral ligands have been successfully employed in a variety of metal-catalyzed reactions. For instance, chiral ligands incorporating a naphthalene backbone have been used in palladium-catalyzed asymmetric C-H activation and other carbon-carbon bond-forming reactions, leading to products with high enantioselectivity. nih.gov The steric bulk of the naphthalene group can effectively shield one face of the catalytic center, directing the approach of the substrate and leading to a high degree of stereocontrol.
Furthermore, the electronic properties of the naphthalene system can be tuned by introducing substituents, which in turn can influence the reactivity and selectivity of the catalyst. The extended π-system of naphthalene can also participate in non-covalent interactions, such as π-stacking, which can further help to organize the transition state assembly and enhance stereoselectivity.
The synthesis of molecules with C-N axial chirality has also benefited from naphthalene-containing structures. nih.gov The strategic placement of a naphthalene group can create a sterically hindered axis of rotation, allowing for the isolation of stable atropisomers. These axially chiral compounds have found applications as novel ligands and in materials science. nih.gov
Scope and Significance of Research on Naphthalene, [(R)-methylsulfinyl]- Analogs
Research into Naphthalene, [(R)-methylsulfinyl]- and its analogs is driven by their potential applications in various areas of chemical synthesis and medicinal chemistry. The methylsulfinyl group attached to the naphthalene core creates a chiral center that can be a powerful tool for inducing asymmetry.
The synthesis of enantiopure 1-[(Methylsulfinyl)methyl]naphthalene is a key focus, with methods like chiral vanadium-catalyzed asymmetric sulfoxidation being explored to achieve high enantiomeric excess. smolecule.com These compounds can serve as valuable chiral building blocks for the synthesis of more complex molecules.
Analogs of Naphthalene, [(R)-methylsulfinyl]- where the methylsulfinyl group is replaced by other sulfur-containing functionalities, such as methylsulfonamido or methylsulfonyl groups, have also been synthesized and investigated. nih.govresearchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, leading to different biological activities. For example, some naphthalene-methylsulfonamido and naphthalene-methylsulfonyl derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are important targets in the development of anti-inflammatory drugs. nih.gov
The development of new synthetic methodologies that utilize Naphthalene, [(R)-methylsulfinyl]- and its analogs as chiral auxiliaries or ligands is an active area of research. Their ability to control the stereochemical outcome of reactions makes them valuable tools for the asymmetric synthesis of pharmaceuticals and other fine chemicals. The continued exploration of the synthesis and applications of these compounds is expected to lead to new and improved methods for creating chiral molecules.
Structure
3D Structure
Properties
CAS No. |
833454-90-3 |
|---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-[(R)-methylsulfinyl]naphthalene |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m1/s1 |
InChI Key |
NGENVFQTINDJEL-CYBMUJFWSA-N |
Isomeric SMILES |
C[S@@](=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CS(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Enantiopure Naphthalene, R Methylsulfinyl and Derivatives
Asymmetric Synthesis of Naphthyl Sulfoxides
The preparation of enantiopure naphthyl sulfoxides can be broadly categorized into two main strategies: the diastereoselective approach pioneered by Andersen, which involves the use of a chiral auxiliary, and the more direct enantioselective oxidation of prochiral naphthyl sulfides.
Andersen Synthesis and its Contemporary Adaptations
The Andersen synthesis remains a cornerstone for the reliable preparation of enantiopure sulfoxides. This method hinges on the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent.
The classical Andersen synthesis utilizes a chiral alcohol, most commonly (-)-menthol, to form diastereomeric sulfinate esters. The reaction of a naphthylsulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl naphthylsulfinates. These diastereomers can then be separated by fractional crystallization to yield a single, pure diastereomer. This approach has been successfully applied to prepare pure crystalline diastereomers of (1R,2S,5R)-menthyl (R)- and (S)-2-methoxynaphthalene-1-sulfinate. researchgate.net
The efficiency of this separation is crucial for the final enantiopurity of the sulfoxide (B87167). Modifications to the original procedure, such as those developed by Solladié, have improved the convenience and yield of this process, allowing for the cost-efficient, large-scale preparation of enantiopure menthyl p-toluenesulfinate. researchgate.netthieme-connect.de
Table 1: Examples of Diastereomerically Pure Menthyl Naphthylsulfinates
| Compound | Method of Preparation |
| (1R,2S,5R)-menthyl (R)-2-methoxynaphthalene-1-sulfinate | Reaction of 2-methoxynaphthalene-1-sulfinyl chloride with (-)-menthol followed by crystallization |
| (1R,2S,5R)-menthyl (S)-2-methoxynaphthalene-1-sulfinate | Reaction of 2-methoxynaphthalene-1-sulfinyl chloride with (-)-menthol followed by crystallization |
| Menthyl 2,7-dimethoxynaphthalene-1-sulfinate | Preparation from the corresponding sulfinyl chloride and menthol |
| Menthyl 4-methoxynaphthalene-1-sulfinate | Preparation from the corresponding sulfinyl chloride and menthol |
This table is generated based on the data available in the text.
Once the diastereomerically pure menthyl naphthylsulfinate is isolated, the subsequent step involves a nucleophilic substitution at the sulfur atom by a Grignard reagent (R-MgX). This reaction proceeds with inversion of configuration at the sulfur center, allowing for the predictable synthesis of a specific enantiomer of the desired sulfoxide. For instance, the reaction of a diastereomerically pure menthyl (R)-naphthylsulfinate with methylmagnesium bromide will yield (S)-methyl naphthyl sulfoxide.
This method has been successfully used to convert optically active alkyl and aryl 2-methoxynaphthyl sulfoxides in yields ranging from 67-77%. researchgate.net The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl and aryl groups. Phenyl and other aryl Grignard reagents have been shown to be effective in producing the corresponding sulfoxides. uni-muenchen.de
It is important to note that the use of excess Grignard reagent can lead to side reactions, such as the cleavage of methoxy groups on the naphthalene (B1677914) ring. researchgate.net
Table 2: Synthesis of Naphthyl Sulfoxides via Andersen Method
| Menthyl Sulfinate Diastereomer | Grignard Reagent | Product Sulfoxide | Yield (%) |
| (R)-2-methoxynaphthalene-1-sulfinate | Methylmagnesium bromide | (S)-Methyl 2-methoxynaphthyl sulfoxide | 67-77 |
| (R)-2-methoxynaphthalene-1-sulfinate | Phenylmagnesium bromide | (S)-Phenyl 2-methoxynaphthyl sulfoxide | 67-77 |
This table is generated based on the data available in the text.
Enantioselective Oxidation of Naphthyl Sulfides
A more direct and atom-economical approach to chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfides. This method avoids the need for a stoichiometric chiral auxiliary and relies on a chiral catalyst to control the stereochemical outcome of the oxidation.
The direct oxidation of methyl naphthyl sulfide (B99878) to Naphthalene, [(R)-methylsulfinyl]- requires a chiral oxidant or a catalytic system that can differentiate between the two lone pairs of electrons on the sulfur atom. Various oxidizing agents have been explored in conjunction with chiral catalysts.
Significant progress has been made in developing catalytic systems for the enantioselective oxidation of sulfides. wiley-vch.de Transition metal complexes, particularly those based on titanium and vanadium, are commonly used. acs.org
Chiral titanium complexes, often in combination with hydroperoxides, have proven to be effective catalysts. For example, titanium complexes with salen or salan-type ligands have been successfully employed in the enantioselective oxidation of sulfides. acs.org
Vanadium complexes with chiral Schiff base ligands have also emerged as powerful catalysts for this transformation. These systems, typically using hydrogen peroxide as the oxidant, can achieve high levels of enantioselectivity. The steric and electronic properties of the Schiff base ligand play a crucial role in determining the efficiency and stereoselectivity of the oxidation. For example, a molybdenum complex with a chiral bis-hydroxamic acid ligand has been used to prepare 1-naphthyl methyl sulfoxide with an 86% enantiomeric excess (ee). wiley-vch.de
Table 3: Catalytic Enantioselective Oxidation of Naphthyl Sulfides
| Catalyst System | Oxidant | Substrate | Product | Enantiomeric Excess (ee) (%) |
| Chiral Mo complex of bis-hydroxamic acid | Trityl hydroperoxide | 1-Naphthyl methyl sulfide | 1-Naphthyl methyl sulfoxide | 86 |
This table is generated based on the data available in the text.
Palladium-Catalyzed Asymmetric Arylation via Sulfenate Anions
A powerful method for the formation of C–S bonds in the synthesis of aryl sulfoxides is the palladium-catalyzed arylation of sulfenate anions. organic-chemistry.orgchemrxiv.org This approach offers a mild and efficient route to these compounds, with the key advantage of controlling the oxidation state at the sulfur atom. chemrxiv.orgnih.gov The sulfenate anions are typically generated in situ from precursors such as β-sulfinyl esters through a base-mediated retro-Michael reaction. organic-chemistry.orgscite.ai
The enantioselective variant of this reaction allows for the synthesis of chiral sulfoxides with high enantiomeric excess (ee). scite.aimdpi.com By employing a palladium catalyst in conjunction with a chiral ligand, the arylation of the prochiral sulfenate anion can be directed to favor one enantiomer. A notable example is the use of the Josiphos-type ligand (R)-(S)-PPF-t-Bu₂, which has been shown to provide aryl sulfoxides with enantiomeric excesses up to 83%. scite.ai More recently, a chiral O,P-ligand (PC-Phos) has been utilized in palladium-catalyzed enantioselective arylations of both alkyl and aryl sulfenate anions, achieving excellent enantioselectivities. organic-chemistry.org
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the sulfenate anion and subsequent reductive elimination to yield the aryl sulfoxide and regenerate the Pd(0) catalyst.
Table 1: Examples of Palladium-Catalyzed Asymmetric Arylation for Sulfoxide Synthesis
| Aryl Halide | Sulfenate Precursor | Chiral Ligand | Enantiomeric Excess (ee) | Reference |
| p-Iodoanisole | p-Tolylsulfinyl acrylate | (R)-(S)-PPF-t-Bu₂ | 73% | mdpi.com |
| m-Iodoanisole | p-Tolylsulfinyl acrylate | (R)-(S)-PPF-t-Bu₂ | 68% | mdpi.com |
| Various Aryl Bromides | Aryl Benzyl (B1604629) Sulfoxides | JosiPhos | High ee | organic-chemistry.org |
Chiral Phase-Transfer Catalysis in Sulfoxide Synthesis
An alternative strategy for the asymmetric synthesis of sulfoxides involves the use of chiral phase-transfer catalysis (PTC). tandfonline.comacs.org This method relies on the enantioselective alkylation of sulfenate anions using a chiral catalyst to shuttle the anion from an aqueous or solid phase to an organic phase where the reaction with an alkylating agent occurs. tandfonline.com
Cinchona alkaloids and their derivatives are commonly employed as chiral phase-transfer catalysts. tandfonline.comacs.org For instance, a cinchonidinium salt has been used to mediate the asymmetric alkylation of both aryl and alkyl sulfenates. mdpi.comtandfonline.com While this approach has shown promise, achieving high enantioselectivity can be challenging. For example, the reaction of benzyl and alkyl sulfenates with methyl iodide in the presence of a cinchonidinium catalyst yielded (R)-benzyl methyl sulfoxide and (R)-cyclohexyl methyl sulfoxide with modest enantiomeric excesses of 38% and 47%, respectively. tandfonline.com
However, optimization of the catalyst structure has led to significant improvements. Structurally novel chiral pentanidium salts have been developed that provide excellent results in the enantioselective alkylation of sulfenate anions compared to commercially available PTCs. mdpi.com
Table 2: Enantioselective Alkylation of Sulfenates using Chiral Phase-Transfer Catalysis
| Sulfenate | Alkylating Agent | Chiral Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| Benzyl sulfenate | Methyl iodide | Cinchonidinium derivative | (R)-benzyl methyl sulfoxide | 38% | tandfonline.com |
| Cyclohexyl sulfenate | Methyl iodide | Cinchonidinium derivative | (R)-cyclohexyl methyl sulfoxide | 47% | tandfonline.com |
| o-Anisyl sulfenate | Methyl iodide | Cinchonidinium derivative | o-Anisyl methyl sulfoxide | 58% | acs.org |
Derivatization and Structural Modifications of the Naphthalene Core
Regioselective Functionalization of Naphthalene Systems
The naphthalene core provides a versatile scaffold for structural modification. Achieving regioselective functionalization is crucial for synthesizing specific derivatives. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, with the regioselectivity being dependent on the directing effects of existing substituents. researchgate.netnih.gov
Modern methods often rely on directed C-H activation strategies to achieve high regioselectivity. nih.govresearchgate.net These approaches utilize a directing group on the naphthalene ring to guide a transition metal catalyst to a specific C-H bond, enabling the introduction of various functional groups at that position. nih.govnih.gov Sulfoxide groups themselves can act as directing groups in such transformations. researchgate.net
Nucleophilic Substitution Reactions on Bromonaphthalene Precursors
Bromonaphthalene derivatives serve as valuable precursors for the introduction of the methylsulfinyl group. Nucleophilic substitution reactions, where a sulfur-centered nucleophile displaces the bromide, are a common strategy. For instance, the reaction of 1-bromonaphthalene with sulfur nucleophiles can proceed via a photoinduced radical nucleophilic substitution (SRN1) mechanism. umich.eduresearchgate.net The reaction of 1-bromonaphthalene with the thiourea anion, followed by quenching with methyl iodide, yields 1-(methylthio)naphthalene, which can then be oxidized to the corresponding sulfoxide. umich.edu
Transition Metal-Mediated C-H Activation and Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the derivatization of naphthalenes. nih.govdntb.gov.ua This strategy allows for the direct formation of C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov The use of a directing group is often employed to control the site of C-H activation. nih.gov
Furthermore, transition metal-catalyzed annulation reactions provide a route to construct fused ring systems onto the naphthalene core. mdpi.comnih.govmdpi.com For example, rhodium(III)-catalyzed [4+2] annulation via C-H activation has been used to synthesize multi-substituted naphthalenone sulfoxonium ylides. mdpi.com
Generation of Methylsulfinyl-Naphthalene Derivatives from Methylthio-Naphthalenes
A common and straightforward method for the synthesis of methylsulfinyl-naphthalene derivatives is the oxidation of the corresponding methylthio-naphthalenes (sulfides). acsgcipr.org This transformation can be achieved using a variety of oxidizing agents. The key challenge in this step is to achieve selective oxidation to the sulfoxide without over-oxidation to the sulfone. acsgcipr.org
Biocatalytic methods, employing enzymes such as Baeyer-Villiger monooxygenases (BVMO), offer a green and highly enantioselective approach to this oxidation. acsgcipr.org These enzymes can selectively oxidize one of the prochiral lone pairs of electrons on the sulfur atom to produce the chiral sulfoxide in high enantiomeric excess. acsgcipr.org
Stereochemical Behavior and Stability of Naphthalene, R Methylsulfinyl
Pyramidal Inversion at the Chiral Sulfur Center
The thermal stability of chiral sulfoxides is a key characteristic. The process of racemization, or the conversion of a chiral molecule into an equal mixture of both enantiomers, typically occurs through a mechanism known as pyramidal inversion. researchgate.net This inversion at the sulfur atom requires a significant amount of energy, with activation energies generally falling in the range of 38.7 to 47.1 kcal/mol. researchgate.netnih.gov Consequently, this process usually necessitates high temperatures, often around 200°C. researchgate.netacs.org
The energy barrier for pyramidal inversion can be influenced by the substituents attached to the sulfur atom. For instance, the presence of a phenyl ring can lower the energy barrier by approximately 3 kcal/mol compared to a similar molecule without this substituent. researchgate.net This is attributed to the resonance effect of the phenyl ring, which selectively stabilizes the transition state of the inversion. researchgate.net Conversely, electron-withdrawing groups, such as a cyano group at the para position of a phenyl ring, can further decrease the energy barrier. nih.gov
Table 1: Calculated Energy Barriers for Pyramidal Inversion of Various Sulfoxides
| Sulfoxide (B87167) | Computational Method | Energy Barrier (kcal/mol) |
|---|---|---|
| Methyl Phenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 |
| Methyl 4-cyanophenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 |
| Diphenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 |
| 4,4'-dicyanodiphenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 |
| Benzyl (B1604629) Methyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 |
| Benzyl Phenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 |
Data sourced from computational studies on the pyramidal inversion mechanism of simple sulfoxides. nih.gov
Photochemical Racemization Processes of Chiral Sulfoxides
While thermally induced racemization requires harsh conditions, the racemization of chiral sulfoxides can also be achieved through photoirradiation. acs.orgnih.gov This photochemical process can occur through two primary mechanisms: inversion of the pyramidal sulfur center or α-cleavage followed by the recombination of the resulting radical fragments. nih.gov
Naphthalene-Sensitized Photoracemization Mechanisms
The photoracemization of sulfoxides can be facilitated by the presence of a photosensitizer, such as naphthalene (B1677914). acs.orgacs.org In this process, the photosensitizer absorbs light and transfers the energy to the sulfoxide, leading to its racemization. It has been proposed that this racemization occurs within an exciplex, which is an excited-state complex formed between the photosensitizer and the sulfoxide. acs.org More recent studies suggest that the use of certain sensitizers, like N-methyl quinolinium tetrafluoroborate (B81430) (NMQ+), can lead to partial racemization through electron transfer processes that involve the reversible formation of sulfoxide radical cations. acs.orgresearchgate.net
Radical Fragmentation and Recombination Pathways
An alternative photochemical pathway involves the homolytic cleavage of the carbon-sulfur bond, which results in the formation of a radical pair. researchgate.net For instance, in the case of aryl benzyl sulfoxides, photolysis leads to a singlet sulfinyl/benzyl radical pair. This pair can then either revert to the starting material with at least partial racemization, or it can combine to form a sulfenic ester. researchgate.net The efficiency of the conversion is dependent on the structure and reactivity of the alkyl radical. researchgate.net However, there is also evidence suggesting a nonradical pathway for the photochemical epimerization of sulfoxides, where sulfur inversion occurs without the inversion of the adjacent stereogenic center. nih.gov
Factors Influencing Enantiomeric Integrity and Thermal Stability
The enantiomeric integrity and thermal stability of sulfoxides are influenced by several factors. The nature of the substituents on the sulfur atom plays a crucial role. For example, benzyl p-tolyl sulfoxide racemizes significantly faster upon heating compared to diaryl, alkyl aryl, or dialkyl sulfoxides. researchgate.net This is attributed to the homolysis of the benzylic carbon-sulfur bond. researchgate.net
The presence of easily oxidizable functional groups in the molecule can hinder photoracemization. acs.org This is because these groups may be oxidized in preference to the sulfoxide. acs.org The electrochemical potentials of these functional groups can be a useful predictor of their reactivity in this context. acs.org Additionally, steric effects can have a significant impact on the rate of racemization. oup.com For instance, bulkier alkyl groups attached to the sulfur atom can considerably decrease the racemization rate. oup.com
Applications of Naphthalene, R Methylsulfinyl in Asymmetric Catalysis and Stereoselective Synthesis
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Chiral sulfoxides, including Naphthalene (B1677914), [(R)-methylsulfinyl]-, have emerged as a potent class of ligands for various metal-catalyzed transformations. mdpi.com Their effectiveness is rooted in their coordination properties and their ability to induce chirality in the catalytic cycle.
The design of an effective chiral ligand hinges on several key principles, many of which are exemplified by the structure of Naphthalene, [(R)-methylsulfinyl]-. A successful ligand must form stable chelate complexes with metal ions and create a rigid, well-defined chiral pocket around the metal's coordination sphere. uwindsor.ca
Key structural features of Naphthalene, [(R)-methylsulfinyl]- as a ligand include:
Bidentate Coordination: The sulfinyl group offers two potential coordination sites: the oxygen and sulfur atoms. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.
Stereogenic Sulfur: The chirality of the molecule resides at the sulfur atom, which is positioned directly within the chelate ring upon coordination. This proximity of the stereocenter to the catalytic site is crucial for effective chirality transfer.
Conformational Rigidity: The bulky naphthalene ring system restricts the conformational flexibility of the ligand framework. uwindsor.ca This rigidity helps to minimize the number of possible competing diastereomeric transition states during catalysis, leading to higher enantioselectivity. uwindsor.ca
Steric Influence: The large naphthalene group provides significant steric bulk, which helps to shield two opposite directions of the coordinated metal ion. uwindsor.ca This steric hindrance dictates the trajectory of substrate approach to the catalytic center.
Electronic Effects: The aromatic π-system of the naphthalene ring can engage in weak attractive interactions, such as π–π stacking, with the substrate, further contributing to the organization of the transition state assembly and enhancing chiral control. mdpi.com
These principles are summarized in the following table: Table 1: Ligand Design Principles of Naphthalene, [(R)-methylsulfinyl]-
| Feature | Description | Consequence in Catalysis |
|---|---|---|
| Chiral Center | (R)-configuration at the sulfur atom. | Defines the absolute stereochemistry of the chiral pocket. |
| Coordination Site | Sulfinyl group (S=O). | Forms stable chelate complexes with transition metals. |
| Molecular Backbone | Rigid naphthalene ring system. | Reduces conformational flexibility, leading to fewer competing transition states. |
| Steric Bulk | Large aromatic scaffold. | Controls substrate approach and influences stereoselectivity. |
| Electronic Nature | Aromatic π-system. | Potential for non-covalent interactions (e.g., π-π stacking) to orient the substrate. |
This table is generated based on established principles of chiral ligand design.
Chiral induction is the process by which a chiral catalyst directs a reaction to preferentially form one enantiomer of the product. When Naphthalene, [(R)-methylsulfinyl]- is complexed with a transition metal (e.g., Palladium, Rhodium, Iridium), it creates a chiral environment that is responsible for this stereochemical control. mdpi.comuwindsor.ca
The mechanism of chiral induction involves the formation of a catalyst-substrate complex where the substrate is held in a specific orientation due to steric and electronic interactions with the ligand. The (R)-configuration of the sulfinyl group and the disposition of the naphthalene ring create a distinct three-dimensional space. One face of the substrate is effectively blocked, forcing the subsequent bond-forming step to occur from the less hindered face. This directed approach ensures the formation of a specific enantiomer. For instance, in reactions like asymmetric C-H functionalization, the binding of chiral ligands to the transition metal is the key step for creating the necessary chiral environment for stereo-induction. mdpi.com
Utility as a Chiral Auxiliary in Enantioselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. harvard.edu After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. Chiral sulfoxides are widely used as auxiliaries due to their strong directing ability and the ease with which the sulfinyl group can be removed or transformed. thieme.de
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic molecules and creating multiple stereocenters in a single step. soton.ac.ukrsc.org When a prochiral substrate is derivatized with Naphthalene, [(R)-methylsulfinyl]- as a chiral auxiliary, the auxiliary can exert profound control over the diastereoselectivity of the cycloaddition.
Dearomative cycloadditions of aromatic compounds like naphthalene are particularly challenging but offer a direct route to complex 3D scaffolds from simple flat molecules. soton.ac.ukchemrxiv.org In a hypothetical Diels-Alder reaction between a dienophile bearing the Naphthalene, [(R)-methylsulfinyl]- auxiliary and a diene, the bulky naphthalene group would shield one face of the dienophile's double bond. This steric blockade forces the diene to approach from the opposite face, resulting in a single diastereomer of the cycloadduct. The choice between an endo or exo transition state can also be influenced by the auxiliary, often favoring the exo approach to minimize steric clash, which can lead to exquisite diastereoselectivity. soton.ac.uk
Table 2: Research Findings in Naphthalene Cycloadditions
| Reaction Type | Key Finding | Significance | Reference |
|---|---|---|---|
| Gd(III)-Catalyzed Photocycloaddition | A chiral Gd/PyBox complex enables enantioselective [4+2] dearomative photocycloaddition of naphthalene derivatives. | Demonstrates that catalysis can control reactivity and selectivity in excited-state cycloadditions of naphthalenes. | researchgate.net |
| High-Pressure Diels-Alder | Dearomative cycloadditions between nitroarenes (including nitronaphthalene) and a silyloxycyclohexadiene proceed with high exo-diastereoselectivity. | Shows that reaction conditions and substrate choice can control diastereoselectivity in the absence of a catalyst. | soton.ac.uk |
This table summarizes relevant research on cycloaddition reactions involving naphthalene, providing context for the control of stereoselectivity.
The development of methods to construct complex chiral molecules is a central goal of synthetic chemistry. nih.gov The use of Naphthalene, [(R)-methylsulfinyl]- as a chiral auxiliary provides a reliable strategy for the asymmetric synthesis of intricate molecular architectures. By attaching the auxiliary to a simple starting material, a series of stereocontrolled transformations can be performed. The auxiliary guides the stereochemical outcome of each step, allowing for the deliberate construction of multiple stereocenters with a defined relationship.
This strategy is particularly valuable in reaction cascades where multiple bonds are formed in a single operation. nih.gov The high degree of diastereocontrol exerted by the auxiliary ensures that the desired complex scaffold is assembled with high stereochemical purity. Once the core structure is complete, the auxiliary can be cleaved, liberating the target molecule and often allowing for the recovery and recycling of the auxiliary. This approach mirrors the utility of other powerful auxiliaries, which provide access to a wide range of enantiomerically enriched compounds like carboxylic acids, ketones, and alcohols from simple precursors. harvard.edu
Naphthalene Sulfoxides as Chiral Synthons
Beyond their role as transient ligands and auxiliaries, chiral sulfoxides can also function as "chiral synthons". thieme.de A chiral synthon is a building block that incorporates a stereocenter and can be elaborated into a more complex molecule, with the original stereocenter being retained in the final product.
In this context, after Naphthalene, [(R)-methylsulfinyl]- has directed one or more stereoselective transformations, the sulfinyl group itself can be chemically modified. For example, the sulfoxide (B87167) can be reduced to a sulfide (B99878) or oxidized to a sulfone. More significantly, through reactions like the Pummerer rearrangement or sulfoxide-metal exchange, the entire methylsulfinyl-naphthalene group can be replaced by other functionalities, such as a carbon-carbon or carbon-hydrogen bond. This process, known as "cleavage with substitution," effectively transfers the chirality established at the sulfur atom to a new stereogenic carbon center within the molecule's framework. This makes Naphthalene, [(R)-methylsulfinyl]- not just a director of chirality, but a transferable source of it.
Building Blocks for Enantiopure Molecules
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the biological activity or material properties of a chiral molecule are often dictated by its specific three-dimensional arrangement. researchgate.netnih.gov Chiral sulfoxides, such as Naphthalene, [(R)-methylsulfinyl]-, have emerged as powerful chiral auxiliaries. rsc.org Their utility stems from the high configurational stability of the sulfur stereocenter and their ability to induce high levels of stereoselectivity in a wide array of chemical transformations. rsc.org
The naphthalene moiety provides a rigid, aromatic scaffold that can influence the steric environment of a reaction center. When combined with the chiral methylsulfinyl group, it creates a unique and powerful tool for asymmetric synthesis. The sulfinyl group can direct the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer over the other.
Research has demonstrated the value of chiral aryl sulfoxides in various synthetic operations. For instance, the aldol-type condensation of chiral sulfinyl acetates, such as (R)-(+)-t-butyl p-tolylsulfinyl acetate, leads to the formation of β-hydroxy acids with good chemical and optical yields. researchgate.net This principle can be extended to naphthalene-based systems, where the [(R)-methylsulfinyl] group acts as a controller of stereochemistry.
Table 1: Examples of Enantiopure Molecules Synthesized Using Chiral Sulfoxide Auxiliaries
| Starting Material Precursor | Reagent/Condition | Product Type | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
| Racemic ketene (B1206846) dithioacetals | Claisen Rearrangement | γ-unsaturated α-sulfinyl dithioesters | up to 98% d.e. |
| (S)-E-α-p-tolysulphinyl-α-β-enoates | Pyridine–camphorsulphonic acid | (R)-E-γ-hydroxy-α,β-enoates | 64–72% optical purity |
| Cyclic ketones & chloromethyl p-tolyl sulfoxide | Cyanomethyllithium, then acid | Spirocyclic enaminonitriles / Spiro[4.n]alkenones | High yields |
This table illustrates the application of related chiral sulfoxides in achieving high stereoselectivity, a principle applicable to Naphthalene, [(R)-methylsulfinyl]-.
The general strategy involves attaching the Naphthalene, [(R)-methylsulfinyl]- unit to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiopure molecule. This approach allows for the construction of complex chiral architectures from simple, achiral starting materials.
Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from three or more starting materials in a single step. rug.nlsci-hub.sersc.org The incorporation of chiral elements into MCRs allows for the direct synthesis of complex, enantiomerically enriched products, which is a significant goal in drug discovery and development. rsc.org
While specific documented examples detailing the use of Naphthalene, [(R)-methylsulfinyl]- in MCRs are specialized, the principles of using chiral sulfoxides in such reactions are established. For instance, a catalyst- and solvent-free multi-component procedure for synthesizing dithiocarbamates has been reported using vinyl sulfoxides as one of the components. rsc.org This demonstrates the compatibility of the sulfoxide functional group within an MCR framework.
The role of a chiral auxiliary like Naphthalene, [(R)-methylsulfinyl]- in an MCR would be to control the stereochemical outcome of the key bond-forming steps. The steric and electronic properties of the chiral naphthalene sulfoxide would influence the assembly of the multiple components, directing them into a specific spatial orientation in the transition state. This can lead to the formation of a complex product with multiple stereocenters in a highly controlled and predictable manner.
Table 2: Key Features of Multi-Component Reactions
| Feature | Description | Relevance to Chiral Synthesis |
| Convergence | Three or more reactants combine in a single operation. | Allows for the rapid assembly of complex chiral molecules. |
| Atom Economy | Most atoms of the starting materials are incorporated into the final product. | Inherently efficient and environmentally friendly. |
| Complexity Generation | Forms multiple bonds and potentially multiple stereocenters in one pot. | A chiral auxiliary can control the stereochemistry of these newly formed centers. |
| Scaffold Diversity | Small changes in starting materials lead to large variations in the product scaffold. | Enables the creation of diverse libraries of enantiopure compounds for screening. nih.gov |
The application of Naphthalene, [(R)-methylsulfinyl]- in MCRs represents a sophisticated strategy for asymmetric synthesis. It combines the elegance and efficiency of MCRs with the power of a robust chiral auxiliary to construct valuable, enantiopure compounds in a streamlined fashion. This approach holds significant promise for the development of new synthetic methodologies and the discovery of novel bioactive molecules. sci-hub.se
Mechanistic Investigations of Reactions Involving Naphthalene, R Methylsulfinyl
Electron Transfer Processes in Naphthalene (B1677914) Sulfoxide (B87167) Chemistry
Electron transfer (ET) is a key step in many reactions involving naphthalene sulfoxides. The naphthalene moiety, a polycyclic aromatic hydrocarbon, can readily participate in electron transfer processes due to its extended π-system. britannica.comosti.gov The sulfoxide group, with its polar S=O bond and lone pair of electrons on the sulfur atom, also plays a significant role in mediating electron transfer. illinois.edu
In the context of Naphthalene, [(R)-methylsulfinyl]-, electron transfer can be initiated through various means, including photochemical excitation or interaction with redox-active species. rsc.orgresearchgate.net Upon photoexcitation, naphthalene derivatives can engage in photoinduced electron transfer (PET), where an electron is transferred from a donor molecule to the excited naphthalene core or vice versa. researchgate.net The efficiency and direction of this process are influenced by the redox potentials of the interacting species and the solvent polarity.
Furthermore, the oxidation state of the sulfur atom in the sulfoxide bridge of naphthalene dimers has been shown to control the electronic transfer between the naphthalene units. rsc.org This suggests that the sulfoxide group in Naphthalene, [(R)-methylsulfinyl]- can actively participate in modulating electron transfer pathways, which is a critical aspect in designing photoluminescent materials and controlling charge transfer processes. rsc.org
Reaction Pathways Involving C-H Activation and Functionalization
Carbon-hydrogen (C-H) activation is a powerful strategy for the direct functionalization of organic molecules, and it has been extensively applied to naphthalene derivatives. nih.govresearchgate.netanr.fr The regioselective functionalization of the naphthalene core is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. nih.gov However, directing groups can be employed to control the site of C-H activation. researchgate.netanr.fr
In reactions involving Naphthalene, [(R)-methylsulfinyl]-, the methylsulfinyl group itself can act as a directing group, influencing the regioselectivity of C-H functionalization. While specific studies on the directing ability of the methylsulfinyl group in this exact compound are not detailed in the provided results, the general principles of C-H activation on naphthalenes are well-established. nih.govanr.fr Transition metal catalysts, particularly palladium, are often employed to facilitate these transformations. anr.frresearchgate.net
Mechanistic studies of C-H activation on naphthalenes often involve the formation of a metallacycle intermediate. researchgate.net For instance, palladium-catalyzed C-H arylation can proceed through a Pd(II)/Pd(IV) catalytic cycle, where the C-H activation step is a key part of the mechanism. researchgate.net The regioselectivity of these reactions is often explained by considering both steric and electronic factors, with computational studies, such as Density Functional Theory (DFT), providing valuable insights. nih.gov
The functionalization can lead to the introduction of various groups, including aryl, alkenyl, and halogen moieties, onto the naphthalene ring. researchgate.netanr.fr The development of these methodologies is crucial for the synthesis of complex molecules and natural products containing the naphthalene scaffold. anr.fr
Elucidation of Stereochemical Mechanisms in Asymmetric Inductions
The chiral nature of the sulfoxide group in Naphthalene, [(R)-methylsulfinyl]- makes it a valuable tool in asymmetric synthesis. illinois.edursc.org Chiral sulfoxides can act as chiral auxiliaries, transferring stereochemical information to a prochiral center during a reaction. illinois.edu Understanding the mechanism of this stereochemical induction is essential for achieving high levels of enantioselectivity.
The stereochemical outcome of reactions involving chiral sulfoxides is often dictated by the formation of highly ordered transition states. illinois.edu The lone pair of electrons on the sulfur atom and the oxygen atom of the sulfoxide can coordinate to Lewis acids, creating a rigid conformation that directs the approach of a reagent to one face of the substrate. illinois.edu The steric bulk of the substituents on the sulfur atom, in this case, the naphthalene and methyl groups, also plays a crucial role in differentiating the two faces of the molecule. illinois.edu
One of the challenges in determining the stereochemical outcome of reactions involving chiral sulfoxides is the phenomenon of self-disproportionation of enantiomers (SDE), which can lead to erroneous interpretations of enantiomeric excess. rsc.org Therefore, careful analysis and characterization are necessary to accurately assess the stereoselectivity of a reaction.
Mechanistic studies on sulfoxide transfer reactions have revealed the involvement of intermediates like oxodisulfonium dications. nih.gov The reversibility of the formation of these intermediates suggests that the stereochemical outcome of some oxidation reactions may be under thermodynamic control, offering a novel strategy for the stereoselective synthesis of sulfoxides. nih.gov
Spectroscopic and Electrochemical Techniques for Mechanistic Studies
A variety of spectroscopic and electrochemical techniques are employed to investigate the mechanisms of reactions involving Naphthalene, [(R)-methylsulfinyl]-. These methods provide crucial information about reaction intermediates, transition states, and the kinetics of the process.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the structure of reactants, products, and stable intermediates. nih.govnih.gov NMR can also be used to monitor the progress of a reaction and to perform kinetic studies.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to detect and characterize paramagnetic species, such as radical intermediates, which are often involved in electron transfer processes. osti.gov
UV-Vis Spectroscopy: This technique is used to study electronic transitions in molecules and can monitor changes in conjugation and the formation of new chromophores during a reaction. osti.govresearchgate.net It is particularly useful for studying charge-transfer complexes. osti.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and can be used to follow the disappearance of reactants and the appearance of products. rasayanjournal.co.in
Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and to identify reaction products and intermediates. epa.gov
Electrochemical Techniques:
Cyclic Voltammetry (CV): CV is a powerful technique for studying redox processes. osti.govgamry.com It can be used to determine the reduction and oxidation potentials of a molecule, providing insight into its electron transfer properties. osti.govgamry.com CV can also be used to investigate the stability of electrochemically generated intermediates. nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electronic properties of materials and interfaces, including charge transfer resistance and capacitance. psu.edu It can provide information about adsorption mechanisms and diffusion coefficients. psu.edu
The combination of these techniques, often coupled with computational modeling, allows for a detailed elucidation of the complex reaction mechanisms involving Naphthalene, [(R)-methylsulfinyl]-. nih.govgamry.com
Interactive Data Table: Spectroscopic and Electrochemical Techniques
| Technique | Information Gained | Application in Naphthalene Sulfoxide Chemistry |
| NMR Spectroscopy | Structural elucidation, reaction monitoring, kinetic studies. nih.govnih.gov | Characterizing products of C-H functionalization, studying stereochemistry. |
| EPR Spectroscopy | Detection and characterization of radical intermediates. osti.gov | Investigating electron transfer pathways. |
| UV-Vis Spectroscopy | Study of electronic transitions, monitoring charge-transfer complexes. osti.govresearchgate.net | Characterizing photophysical properties, studying reaction kinetics. |
| Cyclic Voltammetry | Determination of redox potentials, investigation of electron transfer mechanisms. osti.govgamry.com | Assessing the ease of oxidation/reduction, studying radical ion stability. |
| EIS | Charge transfer resistance, capacitance, diffusion coefficients. psu.edu | Characterizing electrode-molecule interfaces in electrochemical reactions. |
Computational and Theoretical Studies on Naphthalene, R Methylsulfinyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, providing a balance between accuracy and computational cost. For Naphthalene (B1677914), [(R)-methylsulfinyl]-, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Electronic Structure Analysis (HOMO/LUMO) and Reactivity Prediction
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
While specific DFT calculations for Naphthalene, [(R)-methylsulfinyl]- are not extensively reported in the literature, the electronic structure can be inferred by considering the properties of the parent naphthalene system and the influence of the methylsulfinyl substituent. DFT studies on naphthalene itself have established its HOMO-LUMO gap. For instance, calculations using the B3LYP functional with various basis sets have determined the HOMO-LUMO gap of naphthalene to be around 4.75 eV. samipubco.com The introduction of a methylsulfinyl group, an electron-withdrawing moiety, is expected to lower the energy of both the HOMO and LUMO orbitals.
The distribution of these frontier orbitals is also critical. In naphthalene, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic system. samipubco.comnih.gov The [(R)-methylsulfinyl] group would likely lead to a significant localization of the LUMO on the sulfur atom and the adjacent naphthalene ring, making this region susceptible to nucleophilic attack. Conversely, the HOMO might be influenced to a lesser extent, but its energy level will be a key determinant in oxidative reactions.
Table 1: Calculated Electronic Properties of Naphthalene (as a reference)
| Property | Calculated Value (DFT/aug-cc-pVQZ) |
| HOMO Energy | -6.13 eV |
| LUMO Energy | -1.38 eV |
| HOMO-LUMO Gap | 4.75 eV |
Data sourced from a computational study on naphthalene. samipubco.com
Conformational Landscapes and Stereoisomer Stability
The three-dimensional structure of Naphthalene, [(R)-methylsulfinyl]- is complex due to the rotational freedom around the C-S bond and the pyramidal nature of the sulfoxide (B87167) group. DFT calculations are essential for mapping the conformational landscape and determining the relative stabilities of different stereoisomers and conformers.
Studies on analogous aryl sulfoxides reveal that the preferred conformations are a result of a delicate balance between steric and electronic effects. nih.gov For Naphthalene, [(R)-methylsulfinyl]-, the interaction between the methyl group, the sulfoxide oxygen, and the hydrogen atom at the peri-position (C8) of the naphthalene ring will be a major factor governing the rotational barrier around the C-S bond.
The stability of the (R) and (S) enantiomers is a fundamental aspect of its stereochemistry. While the ground-state energies of enantiomers are identical, DFT can be used to explore the energy barriers for racemization, which for sulfoxides typically involves a high-energy planar transition state at the sulfur atom.
Reaction Pathway Modeling and Transition State Analysis
DFT calculations can model the pathways of chemical reactions involving Naphthalene, [(R)-methylsulfinyl]-, providing insights into reaction mechanisms and allowing for the characterization of transition states. This is particularly valuable for understanding its role in asymmetric synthesis.
For example, in reactions where the sulfoxide acts as a chiral auxiliary, DFT can be used to model the transition states of the substrate's reaction with and without the influence of the chiral sulfoxide. By comparing the energies of these transition states, the origin of the stereoselectivity can be elucidated. Plausible reaction mechanisms can be proposed based on these computational findings. nih.gov
Quantum Mechanical (QM) and Statistical Mechanical (SM) Approaches to Energetics
Beyond DFT, other quantum mechanical methods can provide even more accurate energetic information, albeit at a higher computational expense. Combining QM calculations with statistical mechanics (SM) allows for the prediction of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for different conformations and reaction pathways.
For Naphthalene, [(R)-methylsulfinyl]-, these approaches can be used to calculate the relative populations of different conformers at a given temperature. This information is crucial for understanding which conformation is most likely to participate in a chemical reaction. Furthermore, the calculation of activation energies and reaction energies provides a quantitative basis for predicting reaction rates and equilibria.
Application of Computational Models for Rational Chiral Catalyst Design
The insights gained from computational studies of Naphthalene, [(R)-methylsulfinyl]- and related chiral sulfoxides can be harnessed for the rational design of new and improved chiral catalysts. By understanding the structural and electronic factors that govern stereoselectivity, it is possible to computationally design new ligands or catalysts with enhanced performance.
For instance, if computational models reveal that a particular steric or electronic feature of the [(R)-methylsulfinyl]naphthalene moiety is crucial for high enantioselectivity in a given reaction, new catalysts can be designed that accentuate this feature. DFT calculations can then be used to screen a library of virtual catalyst candidates before committing to their synthesis and experimental testing, thereby accelerating the catalyst development process. nih.govduke.edu The design of chiral stationary phases for chromatography based on naphthalene derivatives is one such application where DFT has been used to understand the separation mechanism. nih.gov
Emerging Research Frontiers for Naphthalene, R Methylsulfinyl
Development of Next-Generation Enantioselective Synthetic Methods
The synthesis of enantiomerically pure sulfoxides like Naphthalene (B1677914), [(R)-methylsulfinyl]- is a pivotal area of research. Traditional methods are continually being refined, and new, more efficient strategies are emerging. The most prominent approach remains the catalytic asymmetric oxidation of prochiral sulfides. researchgate.net Modern methods focus on developing novel catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity. nih.gov
Recent progress includes the use of chiral bifunctional squaramide catalysts with cumene (B47948) hydroperoxide as the oxidant for the kinetic resolution of sulfides, yielding sulfoxides with excellent enantioselectivity. researchgate.net Another key strategy involves the stereoselective synthesis of sulfinate esters, which are stable intermediates that can be converted to enantiopure sulfoxides. nih.gov This method allows for the separation of diastereomers, providing access to high enantiomeric purity. nih.gov Furthermore, biotechnological methods, utilizing whole-cell preparations or isolated enzymes, present a powerful alternative, often achieving high enantioselectivity and turnover numbers for sulfoxidations. nih.gov
| Catalyst/Method | Key Features | Typical Enantiomeric Ratio (er) | Reference |
| Chiral Squaramide | Oxidative kinetic resolution of sulfides. | High | researchgate.net |
| Cu/Pd Cooperative Catalysis | Enantioselective synthesis of multisubstituted allenes using chiral sulfoxide (B87167) phosphine (B1218219) (SOP) ligands. | up to 97:3 | researchgate.net |
| Sulfinate Ester Synthesis | Formation of configurationally stable diastereomeric intermediates for separation. | High (after separation) | nih.gov |
| Biotechnological Oxidation | Use of enzymes or whole-cell preparations for asymmetric sulfoxidation. | High | nih.gov |
| Rhodium-Catalyzed S-Alkylation | Asymmetric alkylation of sulfenamides using chiral rhodium catalysts to form sulfilimines, precursors to sulfoximines. | up to 98:2 | nih.gov |
Expanded Scope of Asymmetric Catalytic Applications in Novel Reaction Types
Chiral sulfoxides, including naphthalene derivatives, are ideal ligands for transition-metal-catalyzed asymmetric reactions due to their stability, ease of synthesis, and potent stereochemical control. researchgate.net Research is focused on expanding their application beyond traditional reactions to novel and more complex chemical transformations.
A significant breakthrough is the use of a silver-catalyzed approach for the enantioselective dearomatization of vinylnaphthalenes with azodicarboxylates. nih.gov This catalytic asymmetric dearomatization (CADA) transforms flat aromatic precursors into enantioenriched three-dimensional polycycles, a long-standing challenge in synthesis. nih.gov This method facilitates a 6-endo-trig cyclization process to produce dearomatized products with high regioselectivity and enantioselectivity. nih.gov
Another novel application is the rhodium-catalyzed asymmetric S-alkylation of sulfenamides with diazo compounds. nih.gov This method creates a new stereogenic sulfur center with high enantiomeric control (up to 98:2 er). The resulting products can be efficiently converted into a variety of chiral sulfoximines, which are increasingly important in pharmaceuticals and agrochemicals. nih.gov The proposed catalytic cycle involves the formation of a rhodium carbenoid, which is then attacked by the sulfenamide (B3320178) to generate the chiral product. nih.gov
| Reaction Type | Catalyst System | Product Class | Key Outcome | Reference |
| Enantioselective Dearomatization | Silver catalyst with chiral phosphine ligands | Enantioenriched polyheterocycles | Asymmetric transformation of flat naphthalenes into 3D structures. | nih.gov |
| Asymmetric S-Alkylation | Chiral Dirhodium Tetracarboxylate | Chiral Sulfilimines (Sulfoximine precursors) | First catalytic enantioselective S-alkylation of sulfenamides. | nih.gov |
| Intramolecular Allylic C-H Amination | Pd(II) with Metal-containing Schiff base/sulfoxide ligands | Chiral Aminated Heterocycles | High enantioselectivity (up to 91:9 er) for both internal and terminal alkenes. | researchgate.net |
| 1,4-Arylboration of 1,3-Enynes | Cu/Pd with Chiral Sulfoxide Phosphine (SOP) ligands | Trisubstituted Chiral Allenes | Efficient synthesis of chiral allenes with high yield and enantiomeric ratio. | researchgate.net |
Advanced Characterization Techniques for Real-Time Mechanistic Monitoring
Understanding the intricate mechanisms of asymmetric catalytic reactions is crucial for optimizing existing systems and designing new ones. Advanced characterization techniques are being increasingly employed for real-time monitoring of reactions involving chiral sulfoxide catalysts. While direct real-time monitoring of Naphthalene, [(R)-methylsulfinyl]- in a catalytic cycle is specific, the application of general advanced techniques to analogous systems provides a clear research frontier.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for observing the formation and consumption of intermediates during a catalytic cycle. nih.gov These methods can provide structural information on catalyst-substrate complexes and transition states. For instance, mechanistic studies on the synthesis of naphthalene derivatives have utilized NMR to track the progress of reactions and identify key intermediates. nih.gov
Furthermore, real-time fluorescent quantitative immuno-PCR (FQ-IPCR) has been developed for the ultra-sensitive detection of naphthalene, capable of identifying concentrations as low as 1 fg/mL. nih.gov While currently applied for environmental monitoring, the principles of such highly sensitive quantitative methods could be adapted to track catalyst concentration and stability in real-time during a reaction, preventing catalyst deactivation and ensuring optimal performance. nih.gov Mass spectrometry techniques are also critical in elucidating reaction pathways by identifying transient species within the catalytic cycle. nih.gov
Predictive Computational Approaches for Tailoring Chiral Naphthalene Sulfoxide Properties
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral catalysts. nih.gov Density Functional Theory (DFT) and other quantum chemical methods allow researchers to model molecular structures and reaction pathways, providing insights that are often difficult to obtain experimentally. acs.orgsemanticscholar.org
For naphthalene-based chiral compounds, computational studies can predict key electronic and structural properties. acs.orgsemanticscholar.org Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand molecular reactivity. semanticscholar.org The energy gap between HOMO and LUMO indicates the kinetic stability of the molecule. semanticscholar.org Molecular Electrostatic Potential (MEP) maps reveal the distribution of charge, identifying electrophilic and nucleophilic sites, which is crucial for predicting how a catalyst will interact with a substrate. semanticscholar.org
These computational models can screen potential catalyst structures in silico, saving significant time and resources. By calculating the energy barriers of different reaction pathways, researchers can predict the most likely mechanism and the resulting stereochemical outcome. nih.gov For example, DFT calculations have been used to compare the energy barriers for the formation of R and S products in the dearomatization of naphthalene, explaining the observed enantioselectivity. nih.gov This predictive power enables the rational design and tailoring of chiral naphthalene sulfoxide properties for specific catalytic applications. mdpi.com
| Computational Parameter | Significance in Catalyst Design | Typical Calculated Values (Example Naphthalene Derivative) | Reference |
| HOMO Energy | Relates to electron-donating ability. | -5.510 eV | acs.orgsemanticscholar.org |
| LUMO Energy | Relates to electron-accepting ability. | -1.564 eV | acs.orgsemanticscholar.org |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | 3.946 eV | acs.orgsemanticscholar.org |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for molecular interaction. | N (-0.537e), O (-0.687e) | semanticscholar.org |
| Dipole Moment | Predicts polarity and solubility of the molecule. | 2.641 Debye | semanticscholar.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
